![molecular formula C15H12N2O5 B5526090 {4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

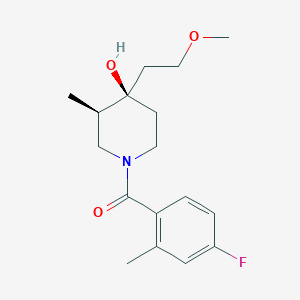

Synthesis Analysis The synthesis of derivatives similar to "{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid" often involves the reaction of aminobenzoic acids with compounds possessing active functional groups, leading to the formation of products with distinct substituents and properties. For example, the reaction of 4-aminobenzoic acid with halo and nitro-substituted aromatic compounds through hydrogen bonding in crystallization processes has been documented, showcasing the versatility of aminobenzoic acid derivatives in synthesizing complex molecular structures (Smith et al., 1997).

Molecular Structure Analysis Molecular structure characterization, including X-ray diffraction, is pivotal for understanding the spatial arrangement and bonding interactions within molecules. For instance, the crystal structures of adducts formed by 4-aminobenzoic acid with various nitro-substituted aromatic compounds have been elucidated, revealing insights into the intermolecular interactions and hydrogen bonding patterns that stabilize these structures (Smith et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis of New Derivatives with Anti-Salmonella Typhi Activity

Researchers have developed new 2-amino-1,3,4-oxadiazole derivatives, including reactions of phenyl acetic acid derivatives leading to various compounds with significant antibacterial activity against Salmonella typhi. This demonstrates the potential of derivatives for developing antibacterial agents (Salama, 2020).

Abraham Model Correlations for Solute Transfer

The Abraham model correlations, derived from experimental solubilities including various nitrobenzoic acids, provide insights into solute transfer into 2-methoxyethanol, offering a framework for understanding interactions in chemical and pharmaceutical processes (Hart et al., 2015).

Polymorphism in NO-Releasing Derivatives

NCX4016, a nitrooxy-derivative of aspirin with enhanced therapeutic properties, exhibits polymorphism, presenting opportunities for improved drug formulations with better bioavailability and therapeutic efficacy (Foppoli et al., 2004).

Molecular Crystals and Salt Formation Insights

The study of multi-component crystals between 4-phenylpyridine and substituted benzoic acids reveals the influence of chemical and structural factors on the hydrogen bonding and proton transfer, highlighting the intricate balance between co-crystal and organic salt formation. This research provides valuable insights for designing new materials with tailored properties (Seaton et al., 2013).

Synthesis and Evaluation of Mutual Azo Prodrug

The synthesis of a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid demonstrates a novel approach for treating ulcerative colitis, suggesting new pathways for drug development (Jilani et al., 2013).

Fluorescent Alternatives for Thiol-Quantification Assays

The development of 2,4-dinitrobenzenesulfonyl fluoresceins offers fluorescent alternatives to traditional reagents for thiol quantification in enzyme assays, presenting advancements in analytical chemistry and drug discovery (Maeda et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-[(2-nitrobenzoyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(19)9-10-5-7-11(8-6-10)16-15(20)12-3-1-2-4-13(12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTPMDJEVQRKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)